Tert-butyl 4-phenoxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-phenoxypiperidine-1-carboxylate is an organic compound with the molecular formula C16H23NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate typically involves the reaction of 4-phenoxypiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-phenoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require strong acids or bases and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines.
Scientific Research Applications
Tert-butyl 4-phenoxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-phenoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved often include binding to the active site of enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxy-1-piperidinecarboxylate
- Tert-butyl 4-phenylpiperidine-1-carboxylate
- Tert-butyl 4-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-phenoxypiperidine-1-carboxylate is unique due to its phenoxy group, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of pharmaceuticals and other bioactive compounds, where specific interactions with biological targets are required.
Biological Activity
Tert-butyl 4-phenoxypiperidine-1-carboxylate is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article will explore its structure, synthesis, biological activities, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 289.35 g/mol
- Functional Groups : The compound features a piperidine ring, a tert-butyl group, and a phenoxy moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
- Introduction of Functional Groups : Using reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction.
- Purification : Techniques like silica gel chromatography are used to purify the final product.
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Mechanism of Action : It has been shown to inhibit cell proliferation in various cancer cell lines, including glioblastoma (U251-MG) cells. Treatment with the compound resulted in a significant decrease in cell number and disrupted important signaling pathways associated with cancer progression.
- Case Study Findings : In a study involving U251-MG cells, treatment with 400 nM of the compound led to downregulation of genes associated with tumor growth and inflammation, as evidenced by RNA-seq transcriptome analysis which identified 993 differentially expressed transcripts .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : The compound demonstrated potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 13 to 22 μM when tested against the MenA enzyme involved in bacterial biosynthesis .
- Synergistic Effects : It showed improved pharmacokinetic parameters and synergistic effects when combined with other antimicrobial agents, indicating its potential for use in combination therapies.
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity:
- Piperidine Ring : This scaffold is essential for binding to biological targets.
- Phenoxy Group : The presence of this moiety enhances the compound's lipophilicity and ability to penetrate cellular membranes, facilitating its therapeutic effects.
Data Table
Properties
IUPAC Name |
tert-butyl 4-phenoxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-9-14(10-12-17)19-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHLPJBINLOQIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476754 | |
Record name | TERT-BUTYL 4-PHENOXYPIPERIDINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155989-69-8 | |
Record name | TERT-BUTYL 4-PHENOXYPIPERIDINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.